n-Benzyl-4-((methylthio)methyl)benzamide
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Overview
Description
n-Benzyl-4-((methylthio)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide structure, with a methylthio group attached to the benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-4-((methylthio)methyl)benzamide typically involves the alkylation of benzamide derivatives. One common method is the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This reaction is promoted by the base lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 40°C for 24 hours . The reaction conditions are mild and do not require the use of transition metal catalysts, making it an efficient and selective synthesis method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-4-((methylthio)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
n-Benzyl-4-((methylthio)methyl)benzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-Benzyl-4-((methylthio)methyl)benzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes such as tyrosinase . The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
n-Benzylbenzamide: Similar structure but lacks the methylthio group.
4-Methylbenzamide: Similar structure but lacks the benzyl and methylthio groups.
n-Benzyl-4-methylbenzamide: Similar structure but lacks the methylthio group.
Uniqueness
n-Benzyl-4-((methylthio)methyl)benzamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H17NOS |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-benzyl-4-(methylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C16H17NOS/c1-19-12-14-7-9-15(10-8-14)16(18)17-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
JIZVAGALBMQZKF-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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